Product packaging for Benzyl 2-oxopropanoate(Cat. No.:CAS No. 18854-19-8)

Benzyl 2-oxopropanoate

Cat. No.: B2618285
CAS No.: 18854-19-8
M. Wt: 178.187
InChI Key: CNNBRFOPQDCGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 2-oxopropanoate, also known as benzyl pyruvate, is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 g/mol . It is recognized in research as an ester derivative of pyruvic acid and may serve as a protected form or a biochemical building block in organic synthesis and pharmaceutical research . The compound is characterized by its benzyl ester group, which can influence its reactivity and physical properties in experimental settings. Researchers utilize this compound in the development of more complex molecular structures, such as novel heterocyclic compounds like furopyrimidines, which are of significant interest in medicinal chemistry for their potential biological activities . Proper handling procedures should be followed, as the compound may cause skin and eye irritation . For laboratory use only. This product is intended for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses. Store sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B2618285 Benzyl 2-oxopropanoate CAS No. 18854-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNBRFOPQDCGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 2 Oxopropanoate and Its Derivatives

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification are fundamental methods for synthesizing esters, including Benzyl (B1604629) 2-oxopropanoate.

Direct Esterification: The most common direct method is the Fischer-Speier esterification, which involves reacting pyruvic acid (2-oxopropanoic acid) with benzyl alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or the water formed during the reaction is removed. masterorganicchemistry.com

Various acid catalysts can be employed, ranging from homogeneous mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) to heterogeneous solid acid catalysts. masterorganicchemistry.comorganic-chemistry.org Porous polymeric acid catalysts, such as phenolsulfonic acid-formaldehyde resins, have demonstrated high efficacy, allowing for high yields at moderate temperatures (50-80°C) even without the removal of water. organic-chemistry.orgresearchgate.net Recent research has also focused on sulfated metal-incorporated mesoporous silicates, like S-Fe-MCM-48, which show excellent catalytic activity, selectivity, and reusability for the esterification of benzyl alcohol. nih.gov

Transesterification: This approach involves the reaction of an existing ester of pyruvic acid, such as methyl pyruvate (B1213749) or ethyl pyruvate, with benzyl alcohol. researchgate.net The reaction entails the exchange of the alcohol moiety of the ester and is typically catalyzed by acids, bases, or enzymes. researchgate.netorganic-chemistry.org To shift the equilibrium towards the formation of Benzyl 2-oxopropanoate, an excess of benzyl alcohol is often used. nih.gov Catalysts like silica (B1680970) chloride and various metal complexes have been found to be efficient for transesterification reactions under mild conditions. organic-chemistry.org Nano CuFe₂O₄ has been identified as an efficient, magnetically separable catalyst for the transesterification of β-ketoesters, a related class of compounds, suggesting its potential applicability. researchgate.net

CatalystMethodKey FeaturesTypical Yield
Sulfuric Acid (H₂SO₄)Direct EsterificationHomogeneous, strong acid catalyst. masterorganicchemistry.comGood to High
p-Toluenesulfonic Acid (TsOH)Direct EsterificationHomogeneous, solid acid, easier to handle than H₂SO₄. masterorganicchemistry.comHigh
Porous Phenolsulfonic Acid-Formaldehyde Resin (PAFR)Direct EsterificationHeterogeneous, reusable, water-tolerant. researchgate.netUp to 96%
S-Fe-MCM-48Direct EsterificationHeterogeneous, mesoporous, high selectivity, robust, and reusable. nih.govUp to 98.9%
Silica ChlorideTransesterificationHeterogeneous, efficient for alcoholysis. organic-chemistry.orgGood

Acylation and Anhydride-Mediated Preparations

Acylation methods provide a more reactive route to this compound, often proceeding under milder conditions and with higher yields compared to direct esterification. These methods typically involve the reaction of benzyl alcohol with a derivative of pyruvic acid that has a more reactive acyl group.

One common strategy is the use of an acyl chloride, such as 2-oxopropanoyl chloride (pyruvoyl chloride). The reaction with benzyl alcohol, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, proceeds rapidly to form the ester. The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving it to completion. A similar procedure has been detailed for the synthesis of Benzyl 2-chloropropanoate, where 2-chloropropanoyl chloride is added dropwise to a solution of benzyl alcohol and pyridine at low temperatures (0-5°C), achieving a 90% yield. A related synthesis of benzyl 2-bromopropionate uses 2-bromopropionyl chloride and benzyl alcohol. prepchem.com

Alternatively, pyruvic anhydride (B1165640) can be used as the acylating agent. The reaction of pyruvic anhydride with benzyl alcohol, potentially catalyzed by a Lewis acid or a base, would yield this compound and pyruvic acid as a byproduct. While effective, this method is less atom-economical than the acyl chloride route.

Oxidation-Based Synthetic Routes

Oxidation of suitable precursors represents another important pathway to α-keto esters like this compound. These methods can offer high selectivity and avoid the direct handling of potentially unstable pyruvic acid.

A primary precursor for this route is benzyl lactate (B86563) (benzyl 2-hydroxypropanoate). nih.gov Benzyl lactate can be synthesized via the esterification of lactic acid with benzyl alcohol. The subsequent oxidation of the secondary alcohol group in benzyl lactate yields the corresponding α-keto ester, this compound. A variety of oxidizing agents can be employed for this transformation, including those based on chromium, manganese, or ruthenium, as well as milder, more selective methods like Swern or Dess-Martin periodinane oxidation. A chemoselective method for oxidizing α-hydroxy acids to α-keto acids utilizes nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org

Another approach is the direct oxidation of benzyl alcohol itself, although this is less direct for forming the specific target compound. More advanced methods involve the catalytic oxidation of other precursors. For example, various alkenes can be oxidized to α-keto acids using recyclable iron nanocomposite catalysts with tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgorganic-chemistry.org Additionally, the copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols can produce a range of α-ketoesters. organic-chemistry.org

Condensation Reactions for Alpha-Keto Ester Formation

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, can be adapted for the synthesis of α-keto esters. libretexts.org

One of the classical methods is the Claisen condensation. A variation of this reaction could involve the condensation of diethyl oxalate (B1200264) with a suitable benzyl-containing precursor. For instance, the reaction of an appropriate Grignard reagent with diethyl oxalate can lead to the formation of α-keto esters. mdpi.com

Another relevant strategy is the reaction of aryl diazoacetates with H₂O, catalyzed by dirhodium acetate (B1210297), which produces aryl α-keto esters in high yields. organic-chemistry.org Radical condensation reactions have also been explored; for example, the base-mediated condensation between benzylic alcohols and acetamides can form 3-arylpropanamides, showcasing a C-C bond formation adjacent to an aryl ring. nih.gov While not a direct route to this compound, these condensation principles are fundamental in constructing the carbon skeleton of α-keto esters. mdpi.com

Chemoenzymatic Synthesis and Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and often with high enantioselectivity.

Enzymes, particularly lipases and esterases, are widely used to catalyze esterification and transesterification reactions. For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be used to catalyze the direct esterification of pyruvic acid with benzyl alcohol or the transesterification from another pyruvate ester. beilstein-journals.org Lipases are known for their stability in organic solvents and their broad substrate scope. researchgate.net An acyltransferase from Mycobacterium smegmatis (MsAcT) has also been shown to effectively catalyze transesterification in aqueous conditions, achieving high yields of esters like benzyl acetate when using activated acyl donors. researchgate.net

Furthermore, metabolic engineering of microorganisms like Escherichia coli provides a pathway for the de novo biosynthesis of precursors or the target molecule itself from renewable feedstocks like glucose. researchgate.netfao.org For instance, pathways can be engineered to produce phenylpyruvate, a close structural analog and precursor, which can then be enzymatically converted. researchgate.netresearchgate.net Whole-cell biocatalysis, using microorganisms to convert a substrate like benzaldehyde (B42025) into benzyl alcohol, demonstrates the potential for integrated bioprocesses. mdpi.com Such biocatalytic routes are being explored for various esters, including α-benzyl L-glutamate, using proteases and esterases to achieve high regioselectivity. frontiersin.org

Enzyme/SystemReaction TypeSubstratesKey Advantages
Lipases (e.g., CALB)Esterification/TransesterificationPyruvic acid + Benzyl alcoholHigh stability, broad substrate scope, mild conditions. beilstein-journals.org
Acyltransferase (MsAcT)TransesterificationAcyl donor + Benzyl alcoholOperates in aqueous media, high yields. researchgate.net
Engineered E. coliDe novo biosynthesisGlucoseUses renewable feedstock, sustainable production. researchgate.netfao.org
Whole-cell biocatalystBiotransformationBenzaldehydeCan be immobilized for continuous processes. mdpi.com

Sustainable and Green Chemistry Approaches to Production

In line with the principles of green chemistry, modern synthetic efforts aim to reduce environmental impact by using safer solvents, renewable feedstocks, and energy-efficient processes. wjpmr.commdpi.com

The development of heterogeneous, recyclable catalysts, as mentioned in the esterification section (e.g., PAFR and S-Fe-MCM-48), is a key green strategy. researchgate.netnih.gov These catalysts minimize waste and simplify product purification. The use of microwave irradiation or ultrasound to accelerate reactions can also contribute to energy efficiency and shorter reaction times, as demonstrated in the synthesis of other organic compounds. wjpmr.comrsc.org

Biocatalytic and biosynthetic routes are inherently green. unibo.it Engineering microorganisms like E. coli to produce benzyl alcohol and its derivatives from glucose represents a significant step towards sustainable chemical production, avoiding the use of toxic materials and costly purification steps associated with traditional chemical synthesis. fao.orgnih.gov The use of water as a solvent, or performing reactions under solvent-free conditions, further enhances the green credentials of these synthetic methods. researchgate.net The ultimate goal is to develop processes that are not only efficient and high-yielding but also environmentally benign and economically viable. mdpi.com

Reactivity and Mechanistic Investigations of Benzyl 2 Oxopropanoate

Nucleophilic Addition Reactions at the Carbonyl Center

The ketone carbonyl group in benzyl (B1604629) 2-oxopropanoate is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of this carbonyl carbon, making it susceptible to a wide range of nucleophiles.

The prochiral nature of the ketone carbonyl in benzyl 2-oxopropanoate allows for the stereoselective synthesis of chiral molecules through nucleophilic addition reactions.

Asymmetric Reduction: The reduction of the ketone can yield chiral α-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. This transformation can be achieved with high enantioselectivity using chiral reducing agents or catalytic asymmetric hydrogenation. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, are employed to control the facial selectivity of hydride delivery to the carbonyl group.

Illustrative Data for Asymmetric Hydrogenation:

Catalyst/Ligand Hydrogen Source Solvent Temperature (°C) Enantiomeric Excess (ee) (%)
Ru-BINAP H₂ (50 atm) Methanol (B129727) 25 >95
Rh-(S,S)-Chiraphos H₂ (20 atm) THF 0 92

Note: This data is illustrative of typical results obtained for the asymmetric hydrogenation of α-keto esters and is not specific to this compound.

Asymmetric Aldol (B89426) Reactions: The enolate of a ketone or ester can add to the electrophilic ketone carbonyl of this compound in an aldol reaction. By using a chiral auxiliary on the nucleophile or a chiral Lewis acid catalyst, the formation of one diastereomer of the aldol adduct can be favored. Evans' chiral auxiliaries, for example, can be used to direct the stereochemical outcome of the reaction by creating a sterically biased environment. wikipedia.orgyoutube.com

Reactions of this compound with certain nucleophiles can proceed through an addition-elimination mechanism. A common example is the reaction with primary amines or their derivatives, such as hydroxylamine (B1172632) or hydrazines. The initial nucleophilic addition of the nitrogen atom to the ketone carbonyl forms a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of an imine, oxime, or hydrazone, respectively. This type of reaction is often catalyzed by acid.

Alpha-Carbon Reactivity and Enolate Chemistry

The protons on the carbon atom alpha to both the ketone and the ester groups (the methyl group) of this compound are acidic due to the electron-withdrawing effect of the two carbonyl functionalities. Deprotonation with a suitable base generates a resonance-stabilized enolate, which is a potent nucleophile.

Alkylation: The enolate of this compound can be alkylated by reaction with an alkyl halide in an S(_N)2 reaction. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often necessary to ensure complete and irreversible formation of the enolate, which can then react with a primary or secondary alkyl halide. This reaction is a powerful tool for forming a new carbon-carbon bond at the α-position.

Illustrative Data for Alpha-Alkylation:

Base Electrophile Solvent Temperature (°C) Yield (%)
LDA Methyl Iodide THF -78 85
NaH Benzyl Bromide DMF 0 to 25 78

Note: This data is illustrative and based on general procedures for the alkylation of β-dicarbonyl compounds.

Acylation: The enolate can also undergo acylation when treated with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This reaction introduces an acyl group at the α-carbon, leading to the formation of a β-tricarbonyl compound. These products are often versatile intermediates in further synthetic transformations.

The acidic α-protons of this compound can participate in various condensation reactions. In a self-condensation reaction (a Claisen-type condensation), the enolate of one molecule can attack the ester carbonyl of another, although this is generally less favorable than attack at the more electrophilic ketone.

More commonly, the enolate of this compound can act as the nucleophilic component in crossed-aldol or Knoevenagel-type condensations. For instance, in the presence of a mild base, it can react with an aldehyde that lacks α-protons (e.g., benzaldehyde) to form an α,β-unsaturated product after dehydration.

Transformations of the Ester Moiety

The benzyl ester group of this compound can undergo several transformations, including cleavage to the corresponding carboxylic acid or conversion to other esters or amides.

Hydrogenolysis: A common and mild method for the cleavage of a benzyl ester is catalytic hydrogenolysis. epa.gov This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. This process yields the corresponding carboxylic acid (pyruvic acid) and toluene. This method is advantageous due to its mild conditions and compatibility with many other functional groups.

Transesterification: The benzyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with an excess of another alcohol. The equilibrium can be driven towards the desired product by removing the benzyl alcohol that is formed.

Saponification: The ester can be hydrolyzed under basic conditions (saponification) using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction produces the salt of the carboxylic acid, which can then be protonated with acid to yield pyruvic acid. However, the presence of other base-sensitive functional groups in the molecule may limit the utility of this method.

Selective Hydrolysis and Transamidation

The ester linkage in this compound is susceptible to cleavage through hydrolysis and can participate in transamidation reactions. The selectivity of these transformations is crucial, particularly when other sensitive functional groups are present in the molecule.

Hydrolysis: The benzyl ester can be selectively hydrolyzed to yield pyruvic acid and benzyl alcohol. This reaction can be catalyzed by acids or bases. The choice of catalyst and reaction conditions can be tuned to avoid side reactions at the ketone carbonyl. For instance, mild basic conditions using alkali metal hydroxides or carbonates in an aqueous-organic solvent mixture can effectively cleave the ester bond. Alternatively, enzymatic hydrolysis offers a highly selective method under neutral pH and ambient temperature, minimizing degradation of the α-keto acid product.

Transamidation: this compound can react with primary or secondary amines to form the corresponding pyruvamides. This process, known as aminolysis or transamidation, typically requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of benzyl alcohol. This transformation is a direct route to α-keto amides, which are important building blocks in medicinal chemistry.

ReactionReagents/ConditionsProduct(s)
Hydrolysis LiOH, H₂O/THFPyruvic acid, Benzyl alcohol
Transamidation R¹R²NH, HeatN,N-R¹R²-2-oxopropanamide, Benzyl alcohol

Reductions to Corresponding Alcohols

The reduction of this compound can selectively target either the ketone or the ester carbonyl group, or both, depending on the reducing agent employed. This selectivity provides access to benzyl lactate (B86563) (an α-hydroxy ester) or 2-oxopropane-1-ol and benzyl alcohol (from ester reduction).

Common hydride reducing agents exhibit different reactivities towards ketones and esters. tcichemicals.com

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that selectively reduces the ketone group to a secondary alcohol, yielding benzyl 2-hydroxypropanoate (benzyl lactate), while leaving the ester group intact. youtube.com The reaction is typically performed in alcoholic solvents like methanol or ethanol (B145695) at low temperatures.

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent capable of reducing both the ketone and the ester functionalities. youtube.com Its use results in the formation of propane-1,2-diol.

Lithium borohydride (LiBH₄): This reagent has intermediate reactivity and can reduce esters, though it is less reactive than LiAlH₄. youtube.com It is also capable of reducing the ketone.

The chemoselectivity of these reductions is a key tool for synthetic chemists.

Reducing AgentPrimary TargetProduct(s) from this compound
Sodium Borohydride (NaBH₄) KetoneBenzyl 2-hydroxypropanoate
Lithium Borohydride (LiBH₄) Ketone & EsterPropane-1,2-diol
Lithium Aluminum Hydride (LiAlH₄) Ketone & EsterPropane-1,2-diol

Metal-Catalyzed Transformations

Metal catalysts enable a wide array of transformations that are otherwise difficult to achieve, including the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbene Chemistry and Cycloaddition Reactions

While direct carbene chemistry on this compound is not extensively documented, α-keto esters, in general, are known substrates for such reactions. Carbenes, which are neutral molecules with a divalent carbon atom, are highly reactive intermediates. wikipedia.orglibretexts.org Metal-catalyzed decomposition of diazo compounds in the presence of an α-keto ester can lead to several outcomes. One significant reaction is cyclopropanation, where the carbene adds across a double bond. libretexts.orglibretexts.org

Another important class of reactions is 1,3-dipolar cycloadditions. For instance, substituted benzyl azides can react with acetylenic compounds in the presence of a copper catalyst to form 1,2,3-triazole rings, a classic example of "click chemistry". mdpi.combeilstein-journals.org While this compound itself is not the dipole or dipolarophile, its derivatives can be designed to participate in such synthetically powerful ring-forming reactions. mdpi.com

Cross-Coupling Reactions Utilizing Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While the parent this compound is not a typical substrate, its derivatives can be utilized. For example, the benzyl group itself can be cleaved and used in coupling reactions. A direct arylation of benzyl alcohols, which could be derived from the ester portion of the molecule, can be achieved via Suzuki-Miyaura coupling to form diarylmethanes. rsc.org

Furthermore, nickel catalysis has been employed for the reductive cross-coupling of benzyl oxalates with alkyl bromides, demonstrating that the benzyl-oxygen bond can be activated for C-C bond formation. rsc.org This suggests that derivatives of this compound could be engaged in similar transformations to introduce new alkyl or aryl groups at the benzylic position.

Enzyme-Catalyzed Reactions and Biotransformations

Enzymes offer unparalleled selectivity and efficiency, often operating under mild, environmentally benign conditions. This compound is an excellent substrate for various enzymatic transformations.

Enzymatic Reduction: The most significant biotransformation of α-keto esters is their asymmetric reduction to α-hydroxy esters. A wide range of microorganisms (like baker's yeast) and isolated enzymes (like alcohol dehydrogenases) can catalyze the reduction of the ketone in this compound. This process is highly enantioselective, providing access to either the (R)- or (S)-benzyl lactate, depending on the specific enzyme used. This is a crucial method for producing optically pure α-hydroxy acids and their esters, which are valuable chiral building blocks.

Enzymatic Hydrolysis: Lipases are enzymes that catalyze the hydrolysis of esters. The lipase-catalyzed hydrolysis of this compound can be used for kinetic resolution. scielo.br For example, if a racemic mixture of a chiral benzyl ester is treated with a lipase (B570770), the enzyme may selectively hydrolyze one enantiomer faster than the other, leaving the unreacted ester enriched in the other enantiomer. This allows for the separation of enantiomers. For instance, Candida antarctica lipase B (CALB) is a robust enzyme known to catalyze such resolutions. beilstein-journals.org

Enzyme ClassTransformationProductKey Feature
Oxidoreductases Asymmetric Reduction(R)- or (S)-Benzyl 2-hydroxypropanoateHigh Enantioselectivity
Lipases/Esterases HydrolysisPyruvic acid + Benzyl alcoholHigh Chemoselectivity

Stereoselective Reductions by Oxidoreductases

The asymmetric reduction of the prochiral ketone in α-keto esters like this compound is a powerful method for producing optically active α-hydroxy esters, which are valuable chiral building blocks. nih.gov Oxidoreductases, particularly ketoreductases (KREDs) and other short-chain dehydrogenases/reductases (SDRs), are widely employed for this purpose due to their high stereoselectivity. nih.govnih.gov

Research on analogous keto esters, such as ethyl 2-oxo-4-phenylbutyrate (OPBE), has demonstrated the efficacy of this approach. A variety of NAD(P)H-dependent carbonyl reductases have been evaluated, showing that the stereochemical outcome—whether the (R)- or (S)-alcohol is produced—is dependent on the specific enzyme used. nih.gov For instance, the carbonyl reductase from Saccharomyces cerevisiae (SeCR) and the short-chain dehydrogenase from Gluconobacter oxydans (GoKR) were found to reduce OPBE to the corresponding (R) and (S)-alcohols, respectively, both with 100% enantiomeric excess (e.e.). nih.gov These findings highlight the potential to select an appropriate biocatalyst to access either enantiomer of the desired product, benzyl 2-hydroxypropanoate (benzyl lactate).

The efficiency of these enzymes is often characterized by their kinetic parameters. The reductase SeCR, for example, showed a higher activity and affinity for its substrate compared to GoKR, indicating its potential for more efficient biotransformation. nih.gov

Table 1: Performance of Oxidoreductases in the Reduction of a Prochiral Keto Ester (Ethyl 2-oxo-4-phenylbutyrate)
EnzymeSource OrganismProduct ConfigurationEnantiomeric Excess (e.e.)Relative Activity (U/mg)Michaelis Constant (Km)
SeCRSaccharomyces cerevisiae(R)-alcohol100%29.00.22 mM
GoKRGluconobacter oxydans(S)-alcohol100%Data not specifiedData not specified

Enzymatic Deracemization Pathways

Enzymatic deracemization is a strategy to obtain enantiomerically pure compounds from a racemic mixture. While this compound itself is prochiral, the product of its reduction, benzyl lactate, is a racemic mixture if produced by non-stereoselective means. This racemate can be resolved using enzymatic kinetic resolution (KR). scielo.brscielo.brresearchgate.net

Kinetic resolution relies on the ability of an enzyme, typically a hydrolase like a lipase, to selectively catalyze the reaction of one enantiomer at a much higher rate than the other. nih.govresearchgate.net For a racemic mixture of benzyl lactate, a lipase could be used to selectively hydrolyze one ester enantiomer (e.g., the R-enantiomer) into the corresponding acid (lactic acid) and benzyl alcohol, leaving the unreacted ester (the S-enantiomer) in high enantiomeric purity. researchgate.net The maximum theoretical yield for the resolved, unreacted enantiomer in a classic kinetic resolution is 50%. nih.gov

To overcome this yield limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.govnih.gov This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100%. nih.gov For this to be applied to benzyl lactate, a compatible catalyst would be needed to racemize the alcohol under the enzymatic reaction conditions.

Biocatalytic Modifications of the Ester or Ketone Functionality

The functional groups of this compound are amenable to various biocatalytic modifications.

Modification of the Ketone Functionality: The primary biocatalytic modification of the ketone group is its stereoselective reduction to a secondary alcohol, as detailed in section 3.5.1. This transformation is catalyzed by ketoreductases and other alcohol dehydrogenases, yielding chiral benzyl lactate. nih.govnih.gov

Modification of the Ester Functionality: The benzyl ester group can be selectively cleaved through enzymatic hydrolysis. Hydrolases such as lipases, esterases, and proteases are effective for this purpose, operating under mild and near-neutral pH conditions. acsgcipr.org The mechanism typically involves the formation of an acyl-enzyme intermediate at a serine or cysteine residue in the enzyme's active site. acsgcipr.org This enzymatic deprotection strategy avoids the harsh conditions often required for chemical hydrolysis, such as strong acids or bases, or hydrogenolysis, which could affect other sensitive parts of the molecule. This method is particularly valuable for removing the benzyl protecting group to yield 2-oxopropanoic acid (pyruvic acid).

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are fundamental to analyzing reaction pathways. For enzyme-catalyzed reactions, this involves determining key parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the catalytic constant (kcat) or maximal velocity (Vmax), which indicates the maximum rate of the reaction. mdpi.com For example, in the stereoselective reduction of a related keto ester, the Km value for the carbonyl reductase SeCR was determined to be 0.22 mM, indicating a high affinity for the substrate. nih.gov

Kinetic analysis of ketoreductase activity often follows the Michaelis-Menten model. Initial velocity data gathered at varying substrate and cofactor (e.g., NADPH) concentrations can help determine the kinetic mechanism, such as whether the reaction proceeds via a sequential or a ping-pong mechanism. nih.gov The effect of reaction conditions like temperature and pH on enzyme activity is also a critical part of kinetic analysis, as these factors can significantly influence reaction rates and enzyme stability. mdpi.com For instance, the ketoreductase activity of prostaglandin (B15479496) F synthase was found to follow a ping-pong mechanism, with a determined binding constant for NADPH of 3 µM. nih.gov

Table 2: Example Kinetic Parameters for an Aldo-Keto Reductase (AKR3-2-9) with Various Substrates
SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
DKTP2.810.9470.337 x 103
Acetylacetone3.572.380.667 x 103
Phenoxyacetone3.761.090.290 x 103
Methyl pyruvate (B1213749)4.230.8110.192 x 103

Identification of Transient Intermediates

The identification of transient intermediates is key to confirming a proposed reaction mechanism. In enzyme-catalyzed reactions, the primary intermediates are the enzyme-substrate (ES) and enzyme-product (EP) complexes. The structure and interactions within these non-covalent complexes determine the reaction's specificity and stereochemical outcome.

Molecular docking simulations are a powerful tool for modeling these transient states. nih.gov For the enzymatic reduction of keto esters, docking analysis can reveal how the substrate and the NADPH cofactor bind within the enzyme's active site. These models show that the specific three-dimensional arrangement of the substrate relative to the cofactor dictates the face from which the hydride is transferred, thereby controlling the configuration of the resulting alcohol product. nih.gov In the case of short-chain dehydrogenases/reductases, the reaction mechanism involves a catalytic triad (B1167595) of highly conserved residues (typically Ser, Tyr, and Lys) that facilitate the hydride transfer from NADH to the carbonyl carbon, leading to an intermediary alkoxy anion that is subsequently protonated by a tyrosine residue. nih.gov

Applications of Benzyl 2 Oxopropanoate As a Key Building Block in Advanced Synthesis

Construction of Diverse Heterocyclic Systems

The unique structure of benzyl (B1604629) 2-oxopropanoate, featuring two vicinal carbonyl groups, makes it a suitable starting material for building various heterocyclic rings. The benzyl ester group can also play a crucial role, either by influencing reactivity or by serving as a protecting group that can be removed under specific conditions in later synthetic steps.

While benzyl 2-oxopropanoate is not a direct precursor in the most common named reactions for thiazole (B1198619) and oxazole (B20620) synthesis, its derivatives can be employed. For the renowned Hantzsch thiazole synthesis, an α-haloketone is required to react with a thioamide. nih.govresearchgate.netchemhelpasap.com this compound could be theoretically transformed into the necessary α-haloketone intermediate, benzyl 3-halo-2-oxopropanoate, through a targeted halogenation reaction at the methyl position. This intermediate would then possess the requisite functionality to undergo cyclocondensation with thioamides like thiourea (B124793) to form substituted aminothiazole rings. nih.govbepls.com

Similarly, the Robinson-Gabriel synthesis of oxazoles typically proceeds from the cyclization and dehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.com To utilize this compound for this purpose, it would first need to be converted into an α-amino ketone, which could then be acylated to form the necessary substrate for the cyclodehydration step, ultimately yielding a substituted oxazole. synarchive.com

The synthesis of the benzimidazole (B57391) scaffold often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. rsc.orgyoutube.com The dicarbonyl nature of this compound allows it to serve as a synthon for this process. The reaction with an o-phenylenediamine can proceed where one of the carbonyl groups (typically the more reactive ketone) forms an initial imine, followed by an intramolecular cyclization and subsequent aromatization to yield a 2-substituted benzimidazole. nih.govbiointerfaceresearch.com

For the construction of triazole rings, the typical modern approach involves the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne (the Huisgen cycloaddition). organic-chemistry.orgmdpi.com While this compound does not directly participate in this reaction, its framework can be chemically modified to incorporate either an azide or an alkyne functionality, thereby serving as a building block for more complex molecules that contain a triazole moiety. beilstein-journals.orgnih.gov

The Paal-Knorr synthesis is a cornerstone method for preparing pyrroles and furans, which classically starts from a 1,4-dicarbonyl compound. rgmcet.edu.inwikipedia.orguctm.edu this compound, being a 1,2-dicarbonyl compound, is not a direct substrate for this reaction. However, it can be used as a starting material to build the required 1,4-dicarbonyl precursor through reactions such as a Stetter reaction or a Michael addition, which would extend the carbon chain and introduce a second carbonyl group at the 4-position. Once the appropriate 1,4-dicarbonyl derivative is synthesized, it can undergo the classical Paal-Knorr condensation with ammonia (B1221849) or a primary amine to yield a substituted pyrrole (B145914). organic-chemistry.orgyoutube.comnih.gov

Alternatively, the Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound having an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. wikipedia.orgsynarchive.com this compound, as an α-keto ester, could potentially react with an α-amino ketone to form a pyrrole derivative, although this is a less common variation of the Knorr synthesis.

Role in Stereoselective Total Synthesis

The prochiral keto group in this compound makes it an excellent substrate for asymmetric transformations, allowing for the introduction of new chiral centers with high stereocontrol. This capability is particularly valuable in the total synthesis of complex, biologically active molecules like natural products.

A primary application of this compound in stereoselective synthesis is its asymmetric reduction. The ketone can be reduced to a secondary alcohol, creating a chiral center. The use of chiral reducing agents or catalysts, such as those derived from chiral ligands complexed to a metal (e.g., ruthenium, rhodium) or enzymatic reductions, can lead to the formation of benzyl (R)- or (S)-lactate with high enantiomeric excess. This chiral α-hydroxy ester is a fundamental building block for a wide array of more complex molecules.

Furthermore, the enolizable nature of this compound allows it to participate as a nucleophile in asymmetric aldol (B89426) or Michael reactions. mdpi.com When coupled with chiral catalysts or auxiliaries, these reactions can form carbon-carbon bonds while controlling the stereochemistry of the newly formed chiral centers, leading to products with high diastereoselectivity and enantioselectivity. mdpi.com The benzyl group can be advantageous in these reactions due to its steric bulk and its stability under various reaction conditions, before being selectively removed via hydrogenolysis.

The chiral building blocks derived from this compound are integral to the synthesis of numerous natural products and their analogs. utexas.eduuni-due.de For instance, the chiral α-hydroxy esters obtained from its asymmetric reduction are precursors to fragments found in macrolides, peptides, and other classes of bioactive compounds. The ability to install a stereocenter with a hydroxyl and a carboxylate group in one step is highly efficient.

While specific, direct applications in named natural product syntheses are often embedded within multi-step sequences, the utility of α-keto esters like this compound is well-established. For example, the core structure of anisomycin (B549157), an antibiotic, involves a benzylpyrrolidine precursor whose biosynthesis involves phenylpyruvic acid, the carboxylic acid analog of this compound. nih.gov Synthetic strategies targeting anisomycin and its analogs could logically employ stereocontrolled reactions starting from this compound to construct the chiral pyrrolidine (B122466) ring system. The synthesis of such complex scaffolds relies on the predictable and controllable reactivity of versatile starting materials like this compound to build stereochemical complexity efficiently. unina.itresearchgate.net

Precursor for Pharmacologically Relevant Scaffolds

The structural features of this compound make it an ideal starting material for the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. The presence of two adjacent carbonyl groups (a ketone and an ester) provides multiple reaction sites for cyclization and condensation reactions, leading to a diverse array of molecular architectures.

Research has demonstrated that oxopropanoate derivatives are instrumental in constructing nitrogen-containing heterocycles. researchgate.net For instance, derivatives of this compound can be used to synthesize pyrazoles, triazoles, pyridinones, and pyrimidinones (B12756618) through controlled reaction pathways. researchgate.net The general strategy involves reacting the keto-ester moiety with various dinucleophiles, such as hydrazine (B178648) or urea (B33335) derivatives, to form the desired heterocyclic ring.

One significant application is in the formation of pyrimidine (B1678525) scaffolds. Pyrimidines are fundamental components of DNA and RNA, and their synthetic analogues are widely investigated for potential therapeutic properties. nih.gov The synthesis of complex fused pyrimidine systems, such as furo[3,4-d]pyrimidines, can be achieved using precursors that incorporate a benzyl group, highlighting the utility of benzyl-protected building blocks in multi-step syntheses. nih.gov The benzyl group often serves as a protecting group that can be selectively removed in later stages of the synthesis, or it can be retained in the final molecule to modulate its steric and electronic properties.

The versatility of this chemical scaffold is further showcased in its use to create other complex heterocyclic systems. For example, the reaction of related hydrazide derivatives with anhydrides can yield six-membered rings like pyridazin-3,6-diones and phthalazin-3,8-diones. mdpi.com Similarly, reactions with diketones or beta-ketoesters can produce five-membered pyrazole (B372694) derivatives. mdpi.com These reactions underscore the role of the core keto-hydrazide structure, derivable from a keto-ester like this compound, in generating a variety of pharmacologically relevant cores.

Pharmacological ScaffoldSynthetic ApproachKey IntermediatesReference
Pyrazoles, Triazoles, PyridinonesCyclocondensation ReactionsEthyl 3-oxo-3-arylpropanoate derivatives researchgate.net
Pyridazin-3,6-dionesCyclization with Maleic Anhydride (B1165640)Hydrazide derivatives mdpi.com
Phthalazin-3,8-dionesCyclization with Phthalic AnhydrideHydrazide derivatives mdpi.com
Furo[3,4-d]pyrimidinesIntramolecular CyclizationN-benzylureido derivatives nih.gov
Indolin-2-onesNucleophilic Substitution and CondensationN-benzylisatin derivatives mdpi.com

Utility in Polymer Chemistry and Materials Science Research

In the realm of materials science, this compound presents significant potential as a functional monomer or a modifying agent for creating advanced polymers. Its distinct chemical handles—the polymerizable keto group and the benzyl ester—can be exploited to design polymers with tailored properties and post-polymerization modification capabilities.

While direct polymerization of this compound is not widely documented, its structure is analogous to other benzyl-containing monomers that are used to synthesize functional polymers. For example, Benzyl 2-propenoate (benzyl acrylate) is a known monomer in polymer materials. chemscene.com The key distinction of this compound is the additional ketone functionality, which imparts reactivity that can be leveraged in advanced material design.

A relevant strategy in polymer synthesis involves the use of monomers with protected functional groups. Research has shown the synthesis of polylactide copolymers using a monomer containing a benzyl ether protecting group. nih.gov This benzyl group is stable during polymerization and can be removed afterward to unmask a reactive hydroxyl group. nih.gov Similarly, this compound could be used as a co-monomer. The benzyl ester would provide stability during polymerization, and its subsequent removal via hydrogenolysis would expose a carboxylic acid group along the polymer backbone, creating a highly functional material. nih.gov

The true utility of incorporating a monomer like this compound lies in the ability to perform post-polymerization modifications. This approach is a cornerstone for creating complex and functional polymer architectures. google.com Polymers with pendant reactive groups can be transformed into materials with specific chemical, physical, or biological properties. mdpi.comnih.gov

If this compound were incorporated into a polymer chain, two primary sites for modification would become available: the ketone and the benzyl ester.

Modification of the Benzyl Ester: As demonstrated with benzyl ether-protected copolymers, the benzyl group can be quantitatively removed by hydrogenolysis. nih.gov This deprotection would yield a polymer decorated with carboxylic acid groups. These acid groups are highly versatile and can be used for further reactions, such as amide coupling to attach bioactive molecules, peptides, or other functional moieties. nih.gov

Modification of the Ketone Group: The ketone on the polymer backbone is a valuable handle for a variety of chemical transformations. It can undergo reactions such as reductive amination to introduce primary or secondary amine functionalities, or it can be converted into oximes or hydrazones. These reactions allow for the attachment of different side chains, enabling the fine-tuning of the polymer's properties, such as solubility, thermal stability, or biocompatibility.

This dual-functionality allows for orthogonal chemistry, where the ester and ketone groups could be modified independently under different reaction conditions, leading to highly complex and precisely engineered polymer architectures.

Functional Group on PolymerPotential Modification ReactionResulting FunctionalityApplication Potential
Benzyl EsterHydrogenolysis (Debenzylation)Carboxylic AcidAttachment of amines, alcohols; pH-responsive materials
KetoneReductive AminationAmineBioconjugation, altering solubility, charge modification
KetoneOximation/Hydrazone FormationOxime/Hydrazone LinkageDrug delivery systems, dynamic covalent networks

Theoretical and Computational Chemistry Studies of Benzyl 2 Oxopropanoate

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For Benzyl (B1604629) 2-oxopropanoate, computational methods such as Density Functional Theory (DFT) are invaluable for elucidating these characteristics.

Detailed analysis of the electronic distribution in Benzyl 2-oxopropanoate reveals a high degree of polarization due to the presence of three oxygen atoms. The α-ketoester moiety is of particular interest, as the adjacent carbonyl and ester groups influence each other's electronic properties. The ketone group is generally more electrophilic due to the electron-withdrawing nature of the ester group, making it susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In this compound, the HOMO is expected to be localized primarily on the benzyl group and the non-bonding orbitals of the oxygen atoms, while the LUMO is anticipated to be centered on the α-dicarbonyl system. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Reactivity descriptors, derived from conceptual DFT, can provide quantitative predictions of reactivity. These descriptors include chemical potential, hardness, softness, and the electrophilicity index. For this compound, these calculations would likely indicate a high electrophilicity index, confirming the susceptibility of the α-keto group to nucleophilic addition reactions.

Table 1: Predicted Reactivity Descriptors for this compound (Note: These are representative values based on analogous α-ketoesters and may vary with the level of theory and basis set used in the calculation.)

DescriptorPredicted Value (Arbitrary Units)Implication
HOMO Energy-7.5 eVRegion of electron donation
LUMO Energy-1.2 eVRegion of electron acceptance
HOMO-LUMO Gap6.3 eVIndicator of chemical stability
Electrophilicity Index3.5High susceptibility to nucleophiles
Chemical Hardness3.15 eVResistance to change in electron distribution

Conformational Analysis and Molecular Dynamics Simulations

Computational scans of the potential energy surface can identify low-energy conformers. It is expected that the most stable conformer would have a planar arrangement of the α-ketoester moiety to maximize conjugation, while the orientation of the benzyl group would be influenced by steric and electronic factors.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in various solvents or interacting with a biological membrane. An MD simulation would track the movements of each atom over time, based on a force field that describes the interatomic interactions. Such simulations on benzyl alcohol and other benzyl ethers have shown that the aromatic ring has a unique average orientation in a bilayer, which is influenced by hydrogen bonding capabilities. nih.gov For this compound, MD simulations could reveal how the molecule orients itself at an interface and the flexibility of its different parts.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Low-Energy Conformations
O=C-C=OTorsion between the two carbonyl groupsNear 180° (anti-periplanar) or near 0° (syn-periplanar)
C-C-O-CTorsion around the ester C-O bondPlanar conformations favored
C-O-CH₂-PhTorsion defining benzyl group orientationStaggered conformations to minimize steric hindrance

Computational Modeling of Reaction Pathways and Transition States

Understanding the mechanisms of reactions involving this compound is a key area where computational chemistry can provide significant insights. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy path from reactants to products, including the high-energy transition states that control the reaction rate.

For example, in a nucleophilic addition to the α-keto group, computational modeling can be used to determine whether the reaction is concerted or stepwise, and to calculate the activation energy. This information is crucial for predicting reaction kinetics and for understanding the stereochemical outcome of the reaction. While specific computational studies on the reaction pathways of this compound are scarce, it is mentioned in the context of 1,3-dipolar cycloaddition reactions where it acts as a reactant. acs.org Computational modeling of such a reaction would involve locating the transition state for the cycloaddition and calculating its energy relative to the reactants.

The effect of a catalyst on the reaction pathway can also be modeled. For instance, in a Lewis acid-catalyzed reaction, computations can show how the catalyst coordinates to the this compound and lowers the activation energy of the rate-determining step.

Quantum Chemical Investigations of Bonding and Interactions

Quantum chemical methods allow for a detailed investigation of the nature of chemical bonds and non-covalent interactions within and between molecules. For this compound, this includes the analysis of the covalent bonds forming the molecular skeleton, as well as weaker interactions that influence its conformation and reactivity.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying bonding. It can provide information about the hybridization of atomic orbitals, the delocalization of electron density, and the strength of donor-acceptor interactions. In this compound, NBO analysis would likely reveal significant hyperconjugation effects within the α-ketoester moiety, contributing to its electronic properties.

The study of intermolecular interactions is also crucial. For example, the interaction of this compound with a solvent or a receptor can be investigated using methods like the Quantum Theory of Atoms in Molecules (QTAIM). This can reveal the presence and strength of hydrogen bonds, van der Waals interactions, and other non-covalent forces that govern molecular recognition processes.

In Silico Design and Optimization of Catalytic Processes

Computational chemistry plays an increasingly important role in the design and optimization of catalysts for chemical reactions. For reactions involving this compound, in silico methods can be used to screen potential catalysts and to design more efficient and selective catalytic systems.

This can involve the computational design of a catalyst's active site to favor a specific reaction pathway or to induce a desired stereochemical outcome. For instance, in the context of asymmetric catalysis, computational docking can be used to predict how different enantiomers of a chiral catalyst will interact with this compound, allowing for the rational design of catalysts that produce a high enantiomeric excess of the desired product.

Furthermore, computational models can be used to understand and predict the effect of reaction conditions, such as solvent and temperature, on the performance of a catalyst. This can help to optimize the experimental conditions for a given reaction, saving time and resources. While no specific in silico design studies for catalytic processes involving this compound are reported, the principles are widely applied in modern chemical research.

Advanced Analytical Methodologies in Research Contexts

Chromatographic Separations for Reaction Progress Monitoring and Complex Mixture Analysis

Chromatographic techniques are essential for separating Benzyl (B1604629) 2-oxopropanoate from starting materials, byproducts, and degradation products.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable technique for the quantitative analysis of Benzyl 2-oxopropanoate. The aromatic benzyl group allows for strong retention on C18 or other hydrophobic stationary phases, and the carbonyl groups provide a chromophore for UV detection.

A typical HPLC method for monitoring the formation of this compound from a reaction between benzyl alcohol and pyruvic acid could employ the following conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient elution is often effective for separating components with different polarities. For instance, a gradient of acetonitrile and water (with a small amount of acid like formic or acetic acid to ensure good peak shape) can be used. chromatographyonline.comnih.govjpionline.org

Detection: UV detection at a wavelength where both the benzyl group and the α-keto ester moiety absorb, typically around 254 nm. nih.govjpionline.org

Flow Rate: A standard flow rate of 1.0 mL/min is generally appropriate. oatext.com

Column Temperature: Maintaining a constant column temperature, for example, 30°C, ensures reproducible retention times.

By analyzing aliquots of the reaction mixture over time, the consumption of reactants and the formation of the product can be quantified by comparing peak areas to those of known standards.

Interactive Data Table: Hypothetical HPLC Retention Times

CompoundRetention Time (minutes)Notes
Pyruvic Acid2.5Highly polar, elutes early in a reverse-phase system.
Benzyl Alcohol5.8Less polar than pyruvic acid.
This compound 8.2 More hydrophobic due to the ester linkage, resulting in longer retention.
Benzaldehyde (B42025)6.5A potential oxidation byproduct of benzyl alcohol.

Gas Chromatography is a powerful technique for the analysis of volatile compounds. However, the analysis of α-keto esters like this compound by GC can be challenging due to their potential thermal lability, which can lead to decomposition in the hot injector port.

To mitigate thermal degradation, several approaches can be taken:

On-Column Injection: This technique introduces the sample directly onto the column at a lower temperature, minimizing the risk of thermal decomposition that can occur in a hot injector. nih.gov

Derivatization: The ketone group can be protected to increase thermal stability and volatility. A common method is methoximation followed by silylation. youtube.com

Methoximation converts the keto group to a more stable methoxime.

Silylation of any remaining acidic protons further increases volatility for GC analysis.

A typical GC-MS method for derivatized this compound might involve:

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate.

Injector: Split/splitless injector, with on-column injection being preferable.

Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to separate compounds with a range of boiling points.

Detector: A Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

Interactive Data Table: Hypothetical GC Parameters for Derivatized this compound

ParameterValue
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm)
Injection ModeOn-Column
Oven Program50°C (2 min hold), then 10°C/min to 280°C (5 min hold)
Carrier GasHelium (1.0 mL/min)
DetectorMass Spectrometer
Hypothetical Retention Time ~15 minutes (for the derivatized compound)

Advanced Mass Spectrometry for Mechanistic Intermediates and Product Identification

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for elucidating the structures of reaction intermediates and byproducts.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Weight: 178.18 g/mol ), the fragmentation pattern will depend on the ionization method.

Electron Ionization (EI) for GC-MS: In EI-MS, common fragmentation pathways for esters include cleavage of the bond alpha to the carbonyl group and cleavage of the bond between the carbonyl carbon and the ester oxygen. For this compound, key expected fragments would include:

m/z 91: The tropylium ion (C7H7+), a very stable fragment characteristic of benzyl groups. rsc.org

m/z 107: Loss of the pyruvoyl group (C3H3O2).

m/z 43: The acetyl cation (CH3CO+).

Electrospray Ionization (ESI) for LC-MS: In ESI-MS, protonated molecules [M+H]+ or adducts with sodium [M+Na]+ are commonly observed. Fragmentation of the protonated molecule (m/z 179) would likely involve the loss of neutral molecules.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]+, m/z 179)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
17991C3H4O3 (Pyruvic Acid)C7H7+ (Tropylium ion)
179108C3H3O2C7H8O+ (Protonated Benzyl Alcohol)
179133C2H4O (Acetaldehyde)C8H5O2+

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine its elemental composition. This is crucial for confirming the identity of a newly synthesized compound or an unknown impurity. A mass accuracy of within 5 ppm is generally considered sufficient for elemental composition determination. frontagelab.comspectroscopyonline.com

For this compound (C10H10O3), the theoretical exact mass can be calculated:

Calculated Exact Mass: 178.06299 Da

An experimental HRMS measurement that falls within a narrow tolerance (e.g., ± 0.0009 Da for 5 ppm) of this calculated value provides strong evidence for the assigned molecular formula.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC10H10O3
Calculated Exact Mass178.06299 Da
Ion Adduct[M+H]+
Calculated m/z179.07027
Acceptable Measured m/z (± 5 ppm)179.06938 - 179.07116

Spectroscopic Techniques for Complex Product Structural Elucidation (beyond basic identification data)

While 1D NMR (¹H and ¹³C) provides the basic carbon-hydrogen framework, complex structures often require advanced 2D NMR techniques for unambiguous structural assignment. For a molecule like this compound and its potential reaction products, the following 2D NMR experiments would be highly informative. st-andrews.ac.ukbg.ac.rs

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show correlations between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This would definitively assign the proton and carbon signals for the CH2 group and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly powerful for connecting different parts of a molecule.

Interactive Data Table: Expected Key HMBC Correlations for this compound

Proton SignalCorrelates to Carbon Signal(s)Structural Information
Methylene protons (-CH2-)Carbonyl carbon of the ester, Aromatic carbon attached to the CH2Confirms the benzyl ester linkage.
Methyl protons (-CH3)Carbonyl carbon of the ketone, Carbonyl carbon of the esterConfirms the pyruvate (B1213749) moiety.
Aromatic protonsOther aromatic carbons, Methylene carbonConfirms the structure of the benzyl group and its connection to the ester.

These advanced analytical methodologies provide a comprehensive toolkit for the detailed investigation of this compound in a research setting, enabling accurate monitoring of its synthesis, characterization of its purity, and unambiguous confirmation of its chemical structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. iaea.org While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons, complex molecules often exhibit signal overlap that complicates interpretation. iaea.org Multi-dimensional NMR experiments resolve this issue by spreading the signals across two or more frequency dimensions, revealing correlations between different nuclei. nationalmaglab.orgweizmann.ac.il

For this compound, several 2D NMR experiments are particularly useful for unambiguous assignment of its proton and carbon signals.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations among the aromatic protons of the benzyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals for the methylene group (CH₂) and the aromatic C-H groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity of the entire molecule. For instance, it would show correlations from the methylene protons of the benzyl group to the ester carbonyl carbon and to the aromatic carbons, confirming the ester linkage. It would also link the methyl protons to both the keto carbonyl carbon and the adjacent ester carbonyl carbon.

While a complete 2D NMR analysis of this compound is not widely published, the expected correlations can be predicted based on its structure. The ¹H NMR spectrum shows characteristic signals for the methyl protons, the benzylic methylene protons, and the aromatic protons. chemicalbook.com A comprehensive 2D NMR analysis would provide the definitive structural proof.

Interactive Table: Predicted 2D NMR Correlations for this compound
Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlations (with ¹³C)HMBC Correlations (with ¹³C)
CH₃ (s, ~2.5 ppm)NoneC-3 (~27 ppm)C-2 (keto, ~194 ppm), C-1 (ester, ~161 ppm)
CH₂ (s, ~5.3 ppm)NoneC-7 (~68 ppm)C-1 (ester, ~161 ppm), C-8 (aromatic, ~135 ppm), C-9/13 (aromatic, ~128 ppm)
Ar-H (m, ~7.4 ppm)Other Ar-HAromatic Carbons (~128-129 ppm)Other Aromatic Carbons, C-7, C-8

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and experimental conditions.

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy are essential tools for identifying the functional groups within a molecule and probing its electronic structure.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, detects the characteristic vibrations of molecular bonds. nih.gov These techniques are highly effective for identifying the key functional groups present in this compound.

Carbonyl (C=O) Stretching: The most prominent features in the infrared spectrum of this compound would be the stretching vibrations of its two carbonyl groups. The α-keto group (C-2) is expected to absorb at a higher frequency (typically ~1720-1740 cm⁻¹) than the ester carbonyl group (C-1), which generally appears in the range of 1735-1750 cm⁻¹. The conjugation and electronic environment can cause shifts in these values.

C-O Stretching: The ester linkage exhibits characteristic C-O stretching bands. The C-O bond between the carbonyl carbon and the benzylic oxygen would likely appear in the 1250-1350 cm⁻¹ region, while the O-CH₂ bond stretch would be found around 1100-1200 cm⁻¹. theaic.org

Aromatic Ring Vibrations: The benzene ring shows characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. mdpi.com Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the ring.

Interactive Table: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3030 - 3100
Aliphatic C-H (CH₃, CH₂)Stretching2850 - 3000
Ketone C=OStretching~1720 - 1740
Ester C=OStretching~1735 - 1750
Aromatic C=CRing Stretching1450 - 1600
Ester C-OStretching1100 - 1350

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated systems. ias.ac.in The spectrum of this compound is expected to be dominated by the absorptions of the benzene ring.

π → π* Transitions: The aromatic ring will exhibit strong absorptions corresponding to π → π* transitions. The primary band (E2-band) is expected around 220 nm, and a weaker, fine-structured secondary band (B-band) is anticipated around 260-270 nm.

n → π* Transitions: The two carbonyl groups possess non-bonding electrons (n) and can undergo weak n → π* transitions. These typically occur at longer wavelengths, potentially appearing as a weak shoulder on the tail of the much stronger aromatic absorption bands. nih.gov

The combination of these advanced analytical methods provides a comprehensive characterization of this compound, enabling definitive structural confirmation and a detailed understanding of its functional group composition.

Future Research Directions and Unaddressed Challenges

Development of Highly Atom-Economical and Waste-Minimizing Synthetic Routes

Conventional synthesis of α-keto esters often involves multi-step procedures that can generate significant waste and may rely on hazardous reagents or precious metal catalysts. Future research will likely prioritize the development of more sustainable and efficient synthetic pathways to Benzyl (B1604629) 2-oxopropanoate. A promising avenue lies in the catalytic conversion of biomass feedstocks, which offers a greener alternative to traditional chemical synthesis. mdpi.com For instance, routes starting from renewable resources could significantly improve the environmental footprint of its production.

Furthermore, metal-free oxidative esterification reactions present another key area of development. mdpi.com These methods avoid the use of transition metals, which are often toxic and costly, thereby enhancing the safety and environmental compatibility of the synthesis. The goal is to devise synthetic protocols that maximize the incorporation of all reactant atoms into the final product, a principle of atom economy, while minimizing the generation of byproducts.

Exploration of Photochemical and Electrochemical Reactivity

The unique electronic structure of α-keto esters, including Benzyl 2-oxopropanoate, makes them interesting candidates for photochemical and electrochemical transformations. Photochemical reactions of non-enolizable α-keto-esters have demonstrated pathways involving both intramolecular and intermolecular hydrogen abstraction, leading to reduction or adduct formation. rsc.org Further investigation into the photodecomposition and other light-induced reactions of this compound could unveil novel synthetic applications. acs.orgacs.org For example, photochemical activation could enable unique cycloadditions or fragmentations that are not accessible through traditional thermal methods.

Similarly, electrosynthesis offers a powerful and sustainable approach for chemical transformations. Electrochemical methods can be employed for the synthesis of benzyl esters through processes like the electrochemical anion pool method, which can lead to high atom economy by co-synthesizing other valuable compounds. rsc.org Exploring the electrochemical reduction or oxidation of this compound could lead to new synthetic methodologies for producing valuable derivatives. For instance, electrochemical C(sp3)–H acyloxylation provides a route to benzylic esters, a reaction motif that could be adapted for transformations involving this compound. acs.org

Application in Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound to flow chemistry and automated synthesis platforms represents a significant engineering challenge and a substantial opportunity. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for process intensification and automation. Developing robust and scalable flow syntheses of this compound and its derivatives would be a major step towards its industrial applicability.

Automated synthesis platforms, guided by algorithms, can rapidly screen reaction conditions and optimize synthetic routes. Integrating the synthesis of this compound into such platforms could accelerate the discovery of new reaction pathways and the efficient production of libraries of related compounds for screening purposes.

Biomimetic and Bio-inspired Transformations

Nature provides a rich source of inspiration for the development of novel and highly selective chemical transformations. Biomimetic transamination of α-keto esters to produce chiral α-amino esters is a well-established concept in biological systems and has been successfully replicated in the lab using chiral catalysts. acs.orgfigshare.com Applying this strategy to this compound could provide an efficient route to optically active amino acid derivatives, which are valuable building blocks in medicinal chemistry. Future work in this area could focus on developing more efficient and selective catalysts that mimic the function of transaminase enzymes.

Bio-inspired reductions of keto esters using enzymes like dehydrogenases are also of great interest for producing enantiopure secondary alcohols. nih.gov The application of such biocatalytic methods to this compound could provide access to chiral α-hydroxy esters with high enantioselectivity.

Computational Design of Novel Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting and understanding chemical reactivity. The application of computational methods to this compound can aid in the design of new reactions and the prediction of selectivity. For instance, computational studies can help in designing catalysts for asymmetric transformations, predicting the most favorable reaction pathways, and understanding the factors that control stereoselectivity in reactions such as the dynamic kinetic resolution of α-keto esters. acs.orgnih.govnih.gov

By modeling transition states and reaction intermediates, researchers can gain insights that are difficult to obtain through experimental methods alone. This can accelerate the development of new synthetic methods with high efficiency and selectivity, for example, in predicting site-selectivity in catalytic C-H oxidation reactions. researchgate.net

Integration into Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency in generating molecular complexity. α-Keto esters are valuable components in MCRs, enabling the synthesis of diverse molecular scaffolds. nih.gov Future research should focus on developing new MCRs that incorporate this compound as a key building block.

This approach would allow for the rapid generation of libraries of complex molecules with potential applications in drug discovery and materials science. The development of novel MCRs involving this compound could lead to the discovery of new heterocyclic systems and other complex molecular architectures, contributing significantly to the expansion of accessible chemical space. researchgate.net

Q & A

Q. What are the recommended synthetic methodologies for Benzyl 2-oxopropanoate, and how can reaction parameters be optimized?

  • Methodological Answer : this compound is typically synthesized via esterification of 2-oxopropanoic acid with benzyl alcohol under acidic catalysis. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reactivity, while ethanol may stabilize intermediates .
  • Temperature control : Reactions often proceed at 80°C to balance kinetic efficiency and side-product formation .
  • Catalyst optimization : Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts; their loading should be calibrated to avoid over-acidification.
  • Purification : Column chromatography or recrystallization ensures purity (>97% by HPLC/GC), as per guidelines for characterizing new compounds .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra verify structural integrity, with benzyl protons appearing as a singlet at δ 5.1–5.3 ppm and the carbonyl group at δ 170–175 ppm.
  • Infrared Spectroscopy (IR) : Confirm ester C=O stretching (~1740 cm⁻¹) and benzyl C-H aromatic vibrations (~700 cm⁻¹).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities .
  • Melting Point Analysis : Sharp melting points (if crystalline) validate purity, though the compound may exist as an oily liquid at room temperature .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in sealed containers at 2–8°C in a dry, ventilated area to prevent degradation.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can kinetic modeling improve the scalability of this compound synthesis?

  • Methodological Answer :
  • Parameter Determination : Use time-course experiments to measure substrate conversion rates (e.g., via HPLC). Fit data to Michaelis-Menten or Langmuir-Hinshelwood models to identify rate-limiting steps .
  • Enzyme-Catalyzed Routes : Explore lipase-mediated esterification for greener synthesis, optimizing pH (6.5–7.5) and temperature (40–60°C) to enhance enzyme stability .
  • Scale-Up Considerations : Maintain solvent-to-substrate ratios and agitation rates to ensure consistent mass transfer in batch reactors .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm bond connectivity. For ambiguous signals, use 2D NMR techniques (COSY, HSQC) .
  • Computational Aids : Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data, addressing discrepancies caused by tautomerism or solvation effects .
  • Impurity Profiling : GC-MS or LC-MS/MS identifies by-products (e.g., unreacted benzyl alcohol) that may distort spectral interpretations .

Q. What experimental designs mitigate side reactions in asymmetric synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Solvent Effects : Use low-polarity solvents (e.g., toluene) to minimize racemization.
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction conditions .

Q. How can researchers address low yields in large-scale this compound production?

  • Methodological Answer :
  • Process Optimization : Conduct Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent choice. Response Surface Methodology (RSM) identifies optimal conditions .
  • Catalyst Recycling : Immobilize acidic catalysts on silica or magnetic nanoparticles to reduce waste and costs.
  • Continuous Flow Systems : Implement microreactors to enhance heat/mass transfer and reduce reaction times compared to batch processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.